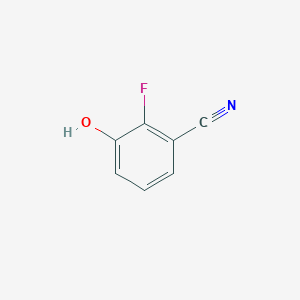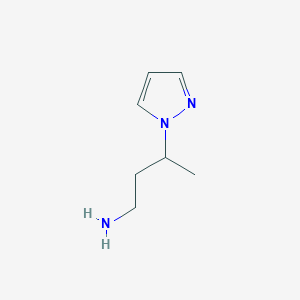
tert-Butyl (4-chlorobutyl)carbamate
Übersicht
Beschreibung
tert-Butyl (4-chlorobutyl)carbamate: is an organic compound with the molecular formula C9H18ClNO2 . It is a carbamate derivative, which is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, a chlorobutyl chain, and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl (4-chlorobutyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 4-chlorobutylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl (4-chlorobutyl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used (e.g., azides, thiocyanates).
Hydrolysis: 4-chlorobutylamine and carbon dioxide.
Deprotection: 4-chlorobutylamine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-chlorobutyl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. This compound is also used in the synthesis of pharmaceuticals and agrochemicals, where it helps to improve the stability and solubility of active ingredients.
Wirkmechanismus
The mechanism of action of tert-butyl (4-chlorobutyl)carbamate primarily involves its role as a protecting group. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. The tert-butyl group can be selectively removed under acidic conditions, allowing for the regeneration of the free amine at a later stage in the synthesis.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Similar structure but lacks the chlorobutyl chain.
tert-Butyl (2-chloroethyl)carbamate: Similar structure with a shorter chloroalkyl chain.
tert-Butyl (3-chloropropyl)carbamate: Similar structure with a different chloroalkyl chain length.
Uniqueness: tert-Butyl (4-chlorobutyl)carbamate is unique due to its specific chloroalkyl chain length, which can influence its reactivity and the types of reactions it can undergo. The presence of the chlorine atom also allows for further functionalization through nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-chlorobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKDZRXUWYOOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599602 | |
| Record name | tert-Butyl (4-chlorobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95388-79-7 | |
| Record name | tert-Butyl (4-chlorobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)



![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)



![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)


